An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1,2,4-triazole
An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1,2,4-triazole
This technical guide provides a comprehensive overview of the known properties of 1-(4-Methoxybenzyl)-1,2,4-triazole, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide also includes information on closely related 1,2,4-triazole derivatives to offer a broader context of its potential characteristics and biological activities.
Chemical and Physical Properties
While specific experimental data for 1-(4-Methoxybenzyl)-1,2,4-triazole is scarce in publicly available literature, the following table summarizes its basic chemical identifiers and includes data for the closely related isomer, 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole, for comparative purposes. The 1,2,4-triazole ring is a planar, aromatic system.[1]
| Property | Value | Source |
| Chemical Name | 1-(4-Methoxybenzyl)-1,2,4-triazole | N/A |
| CAS Number | 115201-42-8 | [2][3] |
| Molecular Formula | C₁₀H₁₁N₃O | |
| Molecular Weight | 189.22 g/mol | |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | 2-8°C | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectral Data for the Isomer 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole:
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.79 (d, J = 7.2 Hz, 2H), 7.62 (s, 1H), 7.40 (t, J = 7.2 Hz, 2H), 7.31-7.33 (m, 3H), 6.91 (d, J = 8.6 Hz, 2H), 5.51 (s, 2H), 3.82 (s, 3H) |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 147.8, 140.0, 130.7, 129.1, 128.8, 128.6, 128.2, 126.6, 125.7, 118.5, 60.3, 21.4 |
| Mass Spectrometry (EI) | m/z (%) 265.12 (M+, 100) |
Synthesis and Experimental Protocols
One common route to N-substituted 1,2,4-triazoles involves the reaction of a substituted benzyl halide with the 1,2,4-triazole ring. A plausible synthetic approach is illustrated in the workflow diagram below.
Caption: General workflow for N-alkylation of 1,2,4-triazole.
Representative Experimental Protocol (General for N-Alkylation):
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Preparation: To a solution of 1,2,4-triazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature under an inert atmosphere.
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Reaction: The mixture is stirred for a specified time to allow for the formation of the triazole anion.
-
Addition of Alkylating Agent: 4-Methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) is then added dropwise to the reaction mixture.
-
Heating: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography until the starting materials are consumed.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted 1,2,4-triazole.
Pharmacological Properties and Mechanism of Action
Direct pharmacological studies on 1-(4-Methoxybenzyl)-1,2,4-triazole are not extensively documented. However, the 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[9][10][11] These activities include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[12][13][14]
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. For instance, some derivatives exhibit potent enzyme inhibitory activity.[15]
Enzyme Inhibition by 1,2,4-Triazole Derivatives (Examples):
| Compound Type | Target Enzyme | IC₅₀ Values | Reference |
| Triazole-Azinane Analogues | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | [15] |
| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 µM | [15] | |
| α-Glucosidase | 36.74 ± 1.24 µM | [15] | |
| Triazole-Thione Derivatives | Urease | 12.39 ± 0.35 µg/mL | [12] |
| Triazole Hybrids | Cyclooxygenase-2 (COX-2) | 18.48 to 49.38 (Selectivity Index) | [16] |
| Aromatase | 22.40 - 30.30 µM | [16] | |
| Epidermal Growth Factor Receptor (EGFR) | 0.066 - 0.205 µM | [16] | |
| B-RAFV600E | 0.05 - 0.09 µM | [16] | |
| Triazole-Based Inhibitors | p97 | 12 nM | [13] |
| Triazole-Based Inhibitors | Tankyrase | Picomolar range in cellular assays | [17] |
| Triazole-carboxamides | EGFR Tyrosine Kinase | 7.11 - 31.87 µM (against MCF-7 and MDA-MB-231 cell lines) | [3] |
Known Signaling Pathway Involvement of 1,2,4-Triazole Derivatives:
While the specific signaling pathway for 1-(4-Methoxybenzyl)-1,2,4-triazole is unknown, a well-documented mechanism for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[18] Inhibition of this enzyme disrupts the fungal cell membrane integrity.
Another example from cancer research shows that certain 1,2,4-triazole derivatives can target the tubulin-colchicine binding site, leading to the inhibition of microtubule polymerization and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[19]
Below is a representative diagram of a signaling pathway that can be targeted by bioactive 1,2,4-triazole derivatives, illustrating the inhibition of an enzyme crucial for a pathological process.
Caption: General mechanism of enzyme inhibition by 1,2,4-triazoles.
Conclusion
1-(4-Methoxybenzyl)-1,2,4-triazole is a compound for which specific, publicly available data on its physical properties, a detailed synthesis protocol, and its precise pharmacological mechanism of action are limited. However, based on the extensive research on the 1,2,4-triazole scaffold, it can be inferred that this compound holds potential for biological activity. The methoxybenzyl substituent may influence its pharmacokinetic and pharmacodynamic properties. Further experimental studies are necessary to fully elucidate the chemical, physical, and pharmacological profile of 1-(4-Methoxybenzyl)-1,2,4-triazole and to determine its potential as a lead compound in drug discovery. This guide serves as a foundational resource by summarizing the available information and providing context through related derivatives.
References
- 1. 1-(4-METHOXYBENZYL)-1,2,4-TRIAZOLE CAS#: 115201-42-8 [m.chemicalbook.com]
- 2. 1-(4-METHOXYBENZYL)-1,2,4-TRIAZOLE | 115201-42-8 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. data.epo.org [data.epo.org]
- 5. scispace.com [scispace.com]
- 6. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 7. WO1985002842A1 - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]
- 8. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
